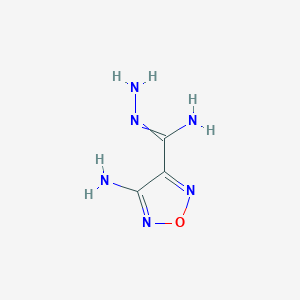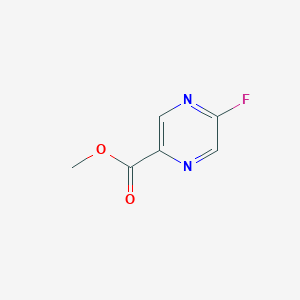![molecular formula C8H12O3 B071555 Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate CAS No. 171511-99-2](/img/structure/B71555.png)
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an ester that is commonly used in the synthesis of various pharmaceuticals and agrochemicals.2]pentane-2-carboxylate.
Mecanismo De Acción
The mechanism of action of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes in the body. Studies have shown that Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate can inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate are not well documented. However, studies have shown that this compound can cause a decrease in the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the body. This increase in acetylcholine levels can lead to various physiological effects such as muscle spasms, convulsions, and respiratory failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ease of synthesis. The synthesis of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is relatively simple and can be performed using standard laboratory equipment. Another advantage of this compound is its stability, which allows it to be stored for long periods without degradation. However, one of the main limitations of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is its toxicity. This compound is highly toxic and can cause serious health effects if not handled properly.
Direcciones Futuras
There are several future directions for the research of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate. One of the main areas of research is the development of new drugs and agrochemicals using this compound as a key intermediate. Another area of research is the study of the mechanism of action of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate, which can help in the development of new drugs that target specific enzymes in the body. Additionally, research can be conducted to explore the potential uses of this compound in materials science, such as in the development of new polymers and coatings.
Conclusion:
In conclusion, Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is a chemical compound that has several potential applications in various fields. This compound is commonly used as a key intermediate in the synthesis of various drugs and agrochemicals. The mechanism of action and physiological effects of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate are not well documented, but it is believed that this compound can inhibit certain enzymes in the body. Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has several advantages and limitations for lab experiments, and there are several future directions for research in this area.
Métodos De Síntesis
The synthesis of Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate is a multi-step process that involves the reaction of various chemicals. The most commonly used method for synthesizing this compound is the reaction of 2-methylcyclohexanone with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction produces Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate as a white solid.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound has been used as a key intermediate in the synthesis of various drugs such as antihistamines, antipsychotics, and anti-inflammatory agents. In the agrochemical industry, Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate has been used as a pesticide and insecticide.
Propiedades
Número CAS |
171511-99-2 |
|---|---|
Nombre del producto |
Ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate |
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
ethyl 2-methyl-1-oxaspiro[2.2]pentane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-3-10-6(9)7(2)8(11-7)4-5-8/h3-5H2,1-2H3 |
Clave InChI |
HJRVQVGHLXMQRH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C2(O1)CC2)C |
SMILES canónico |
CCOC(=O)C1(C2(O1)CC2)C |
Sinónimos |
1-Oxaspiro[2.2]pentane-2-carboxylicacid,2-methyl-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Furo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B71481.png)








